
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound includes a dioxane ring fused with a phenyl group and an oxobutanoate ester, making it a compound of interest in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate typically involves the condensation of glycerol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, with the catalyst mass being 1.5 grams. The reaction is carried out for 4 hours in the presence of ligroin, yielding a mixture of 2-Phenyl-1,3-dioxan-5-ol and 2-Phenyl-1,3-dioxolane-4-methanol . The desired product, this compound, can be isolated and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium bromide (LiBr) in boiling acetonitrile.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: LiBr in acetonitrile or triphenylphosphine-carbon tetrabromide for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives such as bromides or chlorides.
Aplicaciones Científicas De Investigación
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate involves its interaction with molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of electron-withdrawing groups and the stability of the dioxane ring . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the compound.
Comparación Con Compuestos Similares
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate can be compared with other similar compounds such as:
2-Phenyl-1,3-dioxolane-4-methanol: A related compound with a five-membered ring instead of a six-membered dioxane ring.
1,3-O-Benzylideneglycerol: Another glycerol derivative with similar chemical properties.
5-Hydroxy-2-phenyl-1,3-dioxane:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and stability, making it valuable for various synthetic and industrial applications.
Propiedades
Número CAS |
920324-05-6 |
|---|---|
Fórmula molecular |
C14H16O5 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
(2-phenyl-1,3-dioxan-5-yl) 4-oxobutanoate |
InChI |
InChI=1S/C14H16O5/c15-8-4-7-13(16)19-12-9-17-14(18-10-12)11-5-2-1-3-6-11/h1-3,5-6,8,12,14H,4,7,9-10H2 |
Clave InChI |
KORDHBTXECMLRD-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC(O1)C2=CC=CC=C2)OC(=O)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


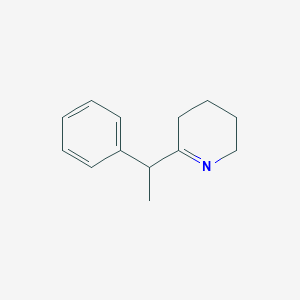
![3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14179371.png)


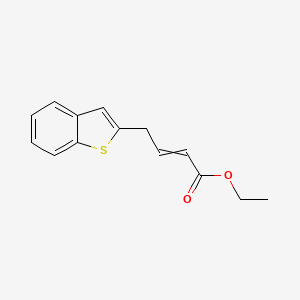
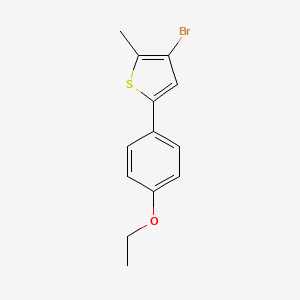
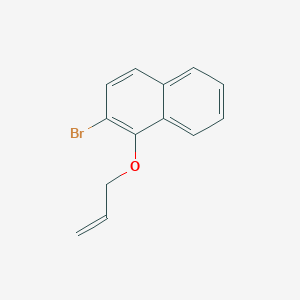

![2-[(Oct-7-ene-1-sulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14179412.png)
![2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene]](/img/structure/B14179420.png)
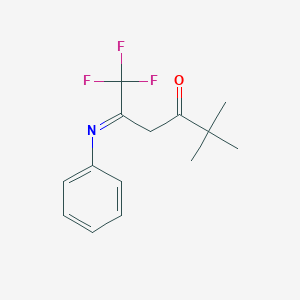
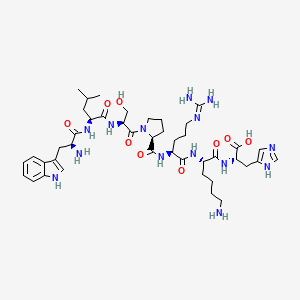
![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
![Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate](/img/structure/B14179440.png)
